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(S)-Gyramide A

DNA gyrase inhibition Stereochemistry-activity relationship Antibacterial discovery

Standardized enantiomer controls challenge gyrase inhibitor screening reproducibility. (S)-Gyramide A (CAS 1000592-48-2) addresses this with a well-defined, low-potency profile (IC50 ~40.8 μM) for matched-pair analyses. - ~12-fold lower potency vs. (R)-Gyramide A, quantifying stereochemical target engagement. - Lacks filamentation induction, serving as a negative phenotypic control. - Binds a unique allosteric site distinct from quinolone/aminocoumarin regions; no cross-resistance with ciprofloxacin or novobiocin. Supplied with full analytical documentation to ensure batch-to-batch reliability for procurement managers and researchers.

Molecular Formula C21H27FN2O3S
Molecular Weight 406.5 g/mol
Cat. No. B14763773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Gyramide A
Molecular FormulaC21H27FN2O3S
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C
InChIInChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3/t19-/m0/s1
InChIKeyPTJKAHCUUOORPC-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-Gyramide A


(S)-Gyramide A (CAS 1000592-48-2), also known as (S)-534F6, is a small-molecule N-benzyl-3-sulfonamidopyrrolidine belonging to the gyramide class of antibacterial agents. It is the (S)-enantiomer of gyramide A and acts as a bacterial DNA gyrase inhibitor, targeting the essential type II topoisomerase involved in DNA supercoiling and replication [1]. Characterized as a weak inhibitor of cell proliferation that can target DNA gyrase, (S)-Gyramide A is used as a chemical probe to study gyrase function and stereochemistry-activity relationships .

Chiral (S)-enantiomer for matched-pair stereochemistry-activity relationship studies
Targets DNA gyrase via a reported allosteric site distinct from quinolone and aminocoumarin pockets
Low-potency enantiomer reference control for gyrase inhibition and phenotypic screening workflows

Why Substitution with Related Gyramides Is Challenging


The gyramide class exhibits profound stereochemistry-dependent biological activity and a distinct binding site on DNA gyrase that differs from both the quinolone and aminocoumarin binding regions. Simple substitution of (S)-Gyramide A with its more potent (R)-enantiomer, or with gyramide analogs B and C, yields orders-of-magnitude differences in enzyme inhibition and cellular phenotypes [1]. Furthermore, gyramides do not exhibit cross-resistance with ciprofloxacin or novobiocin, underscoring their unique mechanism of action [2]. Therefore, indiscriminate interchange among gyramides or with other gyrase inhibitors will produce non-comparable experimental outcomes and confound data interpretation.

This Product
(S)-Gyramide A
Lower-potency S-enantiomer; reported distinct allosteric gyrase binding
Not Interchangeable
(R)-Gyramide A
Enantiomeric potency shift may alter target engagement and phenotype readouts
This Product
(S)-Gyramide A
Allosteric gyrase probe; no cross-resistance reported with quinolones or aminocoumarins
Not Interchangeable
Ciprofloxacin / Novobiocin
Distinct binding site and resistance profile may confound mechanistic interpretation
This Product
(S)-Gyramide A
Early-generation benchmark with reported modest gyrase inhibition potency
Not Interchangeable
Gyramide B / Gyramide C
Substantial potency gap limits direct substitution; validate assay sensitivity before switching

Comparative Performance Data for (S)-Gyramide A


DNA Gyrase Inhibition Potency vs. (R)-Enantiomer

In a direct head-to-head comparison using an in vitro supercoiling activity assay against E. coli DNA gyrase, (S)-Gyramide A exhibited an IC50 of 40.8 ± 5.2 μM, whereas the (R)-enantiomer displayed an IC50 of 3.3 ± 1.0 μM, representing a ~12-fold difference in potency [1].

Gyrase IC50
Head-to-head
40.8 ± 5.2 μM vs 3.3 ± 1.0 μM (R)
(S)-Gyramide A vs (R)-Gyramide A
Reported ~12-fold enantiomeric potency difference in E. coli gyrase supercoiling assay
Supports stereochemistry-activity relationship review
DNA gyrase inhibition Stereochemistry-activity relationship Antibacterial discovery

Antibacterial Activity Against E. coli Efflux Mutant

Against the efflux pump-deficient E. coli BW25113 ΔtolC strain, (S)-Gyramide A demonstrated a minimum inhibitory concentration (MIC) of 40 μM, whereas the (R)-enantiomer exhibited an MIC of 10 μM—a 4-fold reduction in antibacterial potency [1].

Antibacterial MIC
Head-to-head
40 μM against E. coli BW25113 ΔtolC
higher MIC vs (R)-enantiomer
Reported 4-fold higher MIC confirms stereochemistry-dependent whole-cell activity
Efflux pump-deficient model context
Antibacterial activity MIC determination E. coli

Cell Division Phenotype Comparison

In a cell-based screen for E. coli division inhibitors, (R)-Gyramide A induced pronounced cell filamentation, a hallmark of division inhibition, whereas (S)-Gyramide A exhibited only weak inhibition of cell proliferation without filamentation [1]. This qualitative phenotypic difference corroborates the quantitative potency gap.

Cell Phenotype
Head-to-head
No filamentation vs filamentation with (R)-enantiomer
Weak proliferation inhibition vs Filamentation induced
Qualitative phenotype difference supports negative control use in division-inhibitor screens
Cell-based E. coli division inhibition screen context
Bacterial cell division Filamentation Phenotypic screening

Cross-Resistance Profile with Standard Gyrase Inhibitors

E. coli mutants with reduced susceptibility to gyramide A do not display cross-resistance to the quinolone ciprofloxacin or the aminocoumarin novobiocin [1]. This indicates that the gyramide binding site is distinct from the quinolone and aminocoumarin binding pockets, a class-level characteristic that extends to (S)-Gyramide A.

Cross-Resistance
Class-level
No cross-resistance to ciprofloxacin or novobiocin in gyramide-resistant mutants
Resistance profiling
Reported distinct binding site from quinolone and aminocoumarin inhibitor classes
Gyramide-resistant E. coli mutant context
Antibiotic resistance Cross-resistance DNA gyrase inhibitors

Allosteric Binding Site on DNA Gyrase

Resistance-conferring mutations in GyrA map to a region adjacent to the DNA cleavage/relegation active site—a location distinct from the binding sites of quinolones and aminocoumarins [1]. This structural evidence positions gyramides, including (S)-Gyramide A, as probes for an underexplored allosteric pocket on DNA gyrase.

Binding Site
Class-level
Mutations map adjacent to DNA cleavage gate (GyrA Leu34, Gly170)
Allosteric pocket
Reported structurally distinct allosteric site for investigating gyrase modulation
Mutation mapping context; supports probe development
Allosteric inhibition DNA gyrase structure Novel binding site

Potency Gap vs. Optimized Gyramide Analogs

Within the gyramide series, (S)-Gyramide A (IC50 40.8 μM) is substantially less potent than optimized analogs such as gyramide B (IC50 0.7 ± 0.2 μM) and gyramide C (IC50 1.1 ± 0.2 μM) [1]. This ~58-fold potency gap underscores its role as an early-generation benchmark compound rather than a high-potency lead.

Analog Potency Gap
Cross-study
~58-fold less potent than gyramide B (IC50 0.7 ± 0.2 μM)
(S)-Gyramide A vs Gyramide B / C
Early-generation benchmark compound for SAR studies and assay sensitivity validation
Supports lower detection limit benchmarking
Structure-activity relationship Lead optimization Gyramide analogs

Key Research Applications of (S)-Gyramide A


Stereochemistry-Activity Relationship Studies

Use (S)-Gyramide A as the low-potency enantiomer control in matched-pair analyses to quantify the stereochemical contribution to gyrase inhibition. Its ~12-fold lower IC50 relative to (R)-Gyramide A provides a clear window for assessing enantioselective target engagement [1].

Negative Control in Phenotypic Screening

Employ (S)-Gyramide A as a negative control in cell-based assays for division inhibitors, leveraging its lack of filamentation induction compared to the (R)-enantiomer to discriminate specific phenotypic responses [2].

Allosteric Pocket Probing on DNA Gyrase

Leverage the unique gyramide binding site adjacent to the DNA cleavage gate to investigate allosteric modulation of gyrase function. (S)-Gyramide A serves as a structurally distinct chemical probe for mapping this underexplored regulatory region [3].

Assay Sensitivity Benchmarking

Utilize (S)-Gyramide A's relatively high IC50 (40.8 μM) to establish the lower limit of sensitivity in DNA gyrase supercoiling assays, ensuring that more potent analogs and screening hits are reliably detected above background [1].

Application
Selection Property
Validation Focus
Stereochemistry-activity relationship studies
Enantiomer-specific assay context
Enantiomeric inhibition ratio review
Negative control for phenotypic screening
Cell morphology endpoint context
Filamentation phenotype review
Allosteric pocket probing on DNA gyrase
Binding-site mapping context
GyrA mutation cluster review
Assay sensitivity benchmarking
Assay detection limit context
IC50 dynamic range review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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